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molecular formula C21H22N2O4 B8445895 6-Methoxy-4-methyl-8-nitro-5-[4-phenylbutoxy]quinoline

6-Methoxy-4-methyl-8-nitro-5-[4-phenylbutoxy]quinoline

Cat. No. B8445895
M. Wt: 366.4 g/mol
InChI Key: PPAVDETVIVVGCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05104885

Procedure details

To a stirred mixture of 5-hydroxy-6-methoxy-4-methyl-8-nitroquinoline (5.9 g, 0.025 mol), 1-bromo-4-phenylbutane (4.3 g, 0.02 mol) and HMPA (15 ml), at 110°-115° C., was added dropwise, during 1 h, a mixture of propylene oxide (6 ml) and Et3N (1 ml). The reaction was continued for 5 h, allowed to cool and extracted successively with pet ether, Et2O and Me2CO leaving 1.1 g of insoluble starting material, 5-hydroxy-6-methoxy-4-methyl-8-nitroquinoline. The pet ether and Et2O fractions were worked up as described above for 6-methoxy-4-methyl-8-nitro-5-(7-phenylheptoxy)quinoline (see example 1, part b) to give crude 6-methoxy-4-methyl-8-nitro-5-(4-phenylbutoxy) quinoline as an oil. This material was dissolved in CHCl3, placed on a silica gel column and eluted with CHCl3. The eluates were concentrated to an oil which on trituration with pet ether gave 3.2 g (43%) of 6-methoxy-4-methyl-8-nitro-5-(4-phenylbutoxy) quinoline as yellow-green crystals, mp 88°-89° C. Recrystallization from hexane provided the analytical sample, mp 90°-91° C.
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
6-methoxy-4-methyl-8-nitro-5-(7-phenylheptoxy)quinoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
pet ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:11]([O:12][CH3:13])=[CH:10][C:9]([N+:14]([O-:16])=[O:15])=[C:8]2[C:3]=1[C:4]([CH3:17])=[CH:5][CH:6]=[N:7]2.Br[CH2:19][CH2:20][CH2:21][CH2:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1.C1OC1C.COC1C(OCCCCCCCC2C=CC=CC=2)=C2C(=C([N+]([O-])=O)C=1)N=CC=C2C>CCOCC.CCN(CC)CC.CN(P(N(C)C)(N(C)C)=O)C>[CH3:13][O:12][C:11]1[C:2]([O:1][CH2:19][CH2:20][CH2:21][CH2:22][C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)=[C:3]2[C:8](=[C:9]([N+:14]([O-:16])=[O:15])[CH:10]=1)[N:7]=[CH:6][CH:5]=[C:4]2[CH3:17]

Inputs

Step One
Name
Quantity
5.9 g
Type
reactant
Smiles
OC1=C2C(=CC=NC2=C(C=C1OC)[N+](=O)[O-])C
Name
Quantity
4.3 g
Type
reactant
Smiles
BrCCCCC1=CC=CC=C1
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)P(=O)(N(C)C)N(C)C
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
C1C(C)O1
Name
Quantity
1 mL
Type
solvent
Smiles
CCN(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C2C(=CC=NC2=C(C=C1OC)[N+](=O)[O-])C
Step Four
Name
6-methoxy-4-methyl-8-nitro-5-(7-phenylheptoxy)quinoline
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C(=C2C(=CC=NC2=C(C1)[N+](=O)[O-])C)OCCCCCCCC1=CC=CC=C1
Step Five
Name
pet ether
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
at 110°-115° C., was added dropwise, during 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
EXTRACTION
Type
EXTRACTION
Details
extracted successively with pet ether, Et2O and Me2CO
CUSTOM
Type
CUSTOM
Details
leaving 1.1 g

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
COC=1C(=C2C(=CC=NC2=C(C1)[N+](=O)[O-])C)OCCCCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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